2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of an oxadiazole ring, a hydroxyphenyl group, and a thioacetamide moiety, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Thioether Formation: The oxadiazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: Finally, the thioether intermediate is coupled with an acetamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The thioether linkage allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced heterocycles, and various substituted thioethers.
Scientific Research Applications
2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are being explored for therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as UV absorbers and sensors.
Mechanism of Action
The mechanism of action of 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)-2H-benzotriazoles: These compounds are also used as UV absorbers and have similar structural features.
Thioacetamide Derivatives: Compounds with thioacetamide moieties exhibit similar reactivity and biological activities.
Uniqueness
2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H15N3O3S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C17H15N3O3S/c1-11-6-8-12(9-7-11)18-15(22)10-24-17-20-19-16(23-17)13-4-2-3-5-14(13)21/h2-9,21H,10H2,1H3,(H,18,22) |
InChI Key |
FXQARWBWBVFCKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3O |
Origin of Product |
United States |
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